![molecular formula C21H22N2O3S B2575478 Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate CAS No. 2034300-04-2](/img/structure/B2575478.png)
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic compound with a five-membered ring containing a sulfur atom fused to a benzene ring . It also contains a dimethylamino group, a carbamoyl group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b]thiophene ring, the dimethylamino group, and the carbamoyl and benzoate ester groups. The spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzo[b]thiophene moiety might undergo electrophilic aromatic substitution reactions, while the carbamoyl group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and dimethylamino groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Ghorab et al. (2017) involved the synthesis of a series of compounds bearing dimethylamino functional groups similar to the query compound. These compounds were evaluated for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found that some of the synthesized compounds displayed interesting antimicrobial activity, with certain compounds showing higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis for Fused Pyranones
Ornik et al. (1990) discussed the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of various fused pyranones, demonstrating the compound's utility in creating derivatives of tetrahydro-2H-1-benzopyran-2-one and other complex structures. This work showcases the chemical's role in synthesizing diverse heterocyclic compounds (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Electrochemical and Electrochromic Properties
Hu et al. (2013) explored the electrochemical and electrochromic properties of polymers synthesized from monomers related to the query compound. The study emphasized the impact of different acceptor groups on the polymers' properties, indicating potential applications in electronic devices and sensors (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Synthesis of Heterocyclic Systems
Selič et al. (1997) reported on the preparation of methyl and phenylmethyl derivatives, utilizing them as reagents for synthesizing various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and others. This research demonstrates the versatility of compounds with similar structures in synthesizing a broad array of biologically relevant heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Crystallographic Studies
Kurian et al. (2013) conducted synthesis, characterization, and crystallographic studies on a compound with a dimethylamino phenyl group, highlighting the importance of structural analysis in understanding the molecular interactions and properties of these compounds (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. For example, if it’s a potential pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-23(2)18(17-13-27-19-7-5-4-6-16(17)19)12-22-20(24)14-8-10-15(11-9-14)21(25)26-3/h4-11,13,18H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJABULDMUXBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
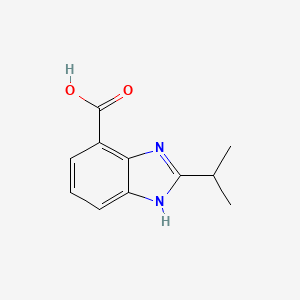
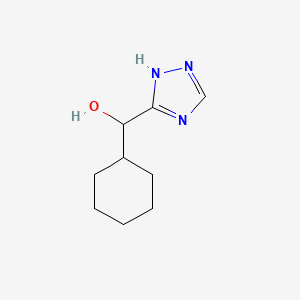
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)

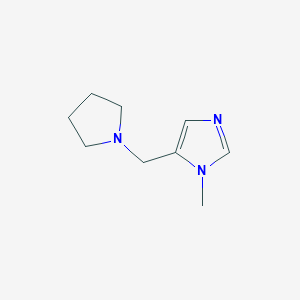
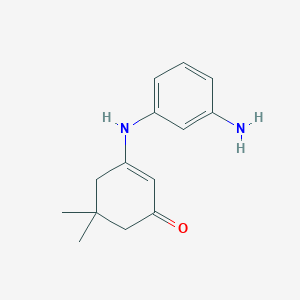
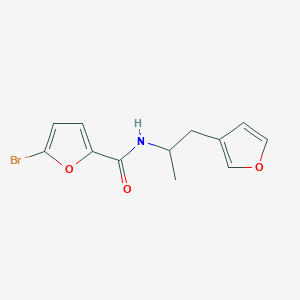
![2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide](/img/structure/B2575416.png)
![3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione](/img/structure/B2575418.png)